molecular formula C10H19NO2 B11722171 Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate

Cat. No.: B11722171
M. Wt: 185.26 g/mol
InChI Key: WMUGBZYJCOMHOD-UHFFFAOYSA-N
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Description

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate typically involves the reaction of 3,3-dimethylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: 2-(3,3-dimethylpiperidin-4-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(pyridin-4-yl)acetate: Another ester derivative with a pyridine ring instead of a piperidine ring.

    3,3-Dimethylpiperidin-4-ol: A related compound with a hydroxyl group instead of an ester group.

Uniqueness

Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate is unique due to its specific structure, which combines the piperidine ring with an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(3,3-dimethylpiperidin-4-yl)acetate

InChI

InChI=1S/C10H19NO2/c1-10(2)7-11-5-4-8(10)6-9(12)13-3/h8,11H,4-7H2,1-3H3

InChI Key

WMUGBZYJCOMHOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1CC(=O)OC)C

Origin of Product

United States

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